molecular formula C14H19FO B14177895 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol CAS No. 917611-95-1

7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol

Cat. No.: B14177895
CAS No.: 917611-95-1
M. Wt: 222.30 g/mol
InChI Key: YNHDDHFHMQRYFF-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a heptenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylhept-4-en-1-ol.

    Grignard Reaction: A Grignard reagent is prepared by reacting 4-fluorobenzaldehyde with magnesium in the presence of anhydrous ether. This forms the corresponding Grignard reagent.

    Addition Reaction: The Grignard reagent is then added to 4-methylhept-4-en-1-ol under controlled conditions to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by binding to the active site and inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 4-fluorophenyl chloroformate and 4-fluorophenyl acetic acid.

    Heptenol derivatives: Compounds with similar heptenol backbones, such as 4-methylhept-4-en-1-ol and 7-phenylhept-4-en-1-ol.

Uniqueness

7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is unique due to the combination of its fluorophenyl group and heptenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

917611-95-1

Molecular Formula

C14H19FO

Molecular Weight

222.30 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-methylhept-4-en-1-ol

InChI

InChI=1S/C14H19FO/c1-12(5-3-11-16)4-2-6-13-7-9-14(15)10-8-13/h4,7-10,16H,2-3,5-6,11H2,1H3

InChI Key

YNHDDHFHMQRYFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CC=C(C=C1)F)CCCO

Origin of Product

United States

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